6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methyl, nitro, and carboxylic acid groups. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Biochemical Analysis
Biochemical Properties
6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as those involved in oxidative stress responses. For instance, it can inhibit the activity of nitric oxide synthase, thereby reducing the production of nitric oxide, a reactive nitrogen species involved in inflammation and cellular signaling . Additionally, this compound interacts with proteins involved in cellular metabolism, potentially affecting metabolic pathways and energy production .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to inflammation and oxidative stress. By inhibiting nitric oxide synthase, it reduces the levels of nitric oxide, thereby modulating inflammatory responses . Furthermore, this compound can affect gene expression by altering the activity of transcription factors involved in stress responses . This modulation of gene expression can lead to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. For example, by binding to the active site of nitric oxide synthase, it prevents the enzyme from catalyzing the production of nitric oxide . This binding interaction is facilitated by the nitro and carboxylic acid groups, which form hydrogen bonds and electrostatic interactions with the enzyme’s active site residues . Additionally, this compound can induce changes in gene expression by affecting transcription factors and signaling pathways involved in cellular stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may affect its biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of nitric oxide production and modulation of inflammatory responses .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, it can lead to toxicity, manifesting as liver and kidney damage in animal models . The threshold for these toxic effects varies depending on the species and the duration of exposure, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and inflammation. This compound interacts with enzymes such as nitric oxide synthase and superoxide dismutase, affecting the production of reactive oxygen and nitrogen species . These interactions can lead to changes in metabolic flux and the levels of metabolites involved in cellular stress responses . Additionally, this compound can influence the activity of enzymes involved in energy production, potentially affecting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its affinity for different cell types and its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular stress responses . Additionally, it can be transported into the nucleus, where it affects gene expression by modulating the activity of transcription factors . The localization of this compound is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the reaction of Meldrum’s acid with triethyl orthoformate and aniline, followed by the addition of active methylene nitriles . The reaction conditions often involve refluxing in ethanol with a base catalyst such as piperidine .
Industrial Production Methods: Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors and green chemistry principles is also explored to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under conditions such as reflux or microwave irradiation.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can inhibit specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Nudifloric acid): This compound shares a similar pyridine core but lacks the nitro group, resulting in different chemical and biological properties.
2-Oxo-1,2-dihydropyridine-3-carboxylic acid derivatives: These compounds are structurally related and are used as drug precursors or ligands in coordination chemistry.
Uniqueness: 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. The presence of the nitro group enhances its potential as an antimicrobial and antiviral agent, distinguishing it from other similar compounds .
Properties
IUPAC Name |
6-methyl-5-nitro-2-oxo-1H-pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-3-5(9(13)14)2-4(7(11)12)6(10)8-3/h2H,1H3,(H,8,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVZYXLETRLZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650109 | |
Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89795-73-3 | |
Record name | 6-Methyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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